molecular formula C12H10N6O B2902216 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 2415554-51-5

2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B2902216
CAS No.: 2415554-51-5
M. Wt: 254.253
InChI Key: RCWWUOZOFVVLAV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound featuring a pyridine core substituted at position 2 with a hydrazinyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a pyridin-4-yl group, creating a planar, conjugated system.

Properties

IUPAC Name

[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O/c13-17-10-7-9(3-6-15-10)12-16-11(18-19-12)8-1-4-14-5-2-8/h1-7H,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWWUOZOFVVLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)C3=CC(=NC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

The 1,2,4-oxadiazole ring is classically synthesized via cyclocondensation of an amidoxime and an acylating agent. For the pyridin-4-yl subunit:

  • Pyridine-4-carbonitrile is treated with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 80°C for 6 hours to yield pyridine-4-amidoxime .
  • Reaction conditions :
    • Yield: 85–90% (conventional heating).
    • Green alternative: Microwave irradiation (300 W, 120°C, 15 min) improves yield to 92%.

Cyclocondensation with Acyl Chlorides

The amidoxime reacts with pyridine-4-carbonyl chloride (prepared from pyridine-4-carboxylic acid and SOCl$$_2$$) under basic conditions:

  • Pyridine-4-amidoxime (1 eq) and pyridine-4-carbonyl chloride (1.2 eq) are stirred in dichloromethane (DCM) with triethylamine (TEA, 2 eq) at 0°C for 2 hours, then warmed to 25°C for 12 hours.
  • Product : 3-(Pyridin-4-yl)-5-(pyridin-4-yl)-1,2,4-oxadiazole.
    • Yield: 68% (conventional).
    • Catalytic enhancement: Alumina-supported ammonium fluoride (NH$$4$$F/Al$$2$$O$$_3$$) under solvent-free microwave conditions (150°C, 10 min) boosts yield to 88%.

Functionalization with the Hydrazinyl Group

Substitution at Position 2

The hydrazine moiety is introduced via nucleophilic aromatic substitution (NAS) on a chlorinated precursor:

  • 2-Chloro-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine (1 eq) is refluxed with excess hydrazine hydrate (NH$$2$$NH$$2$$·H$$_2$$O, 5 eq) in ethanol for 24 hours.
  • Optimization :
    • Solvent: Dimethylformamide (DMF) at 100°C reduces reaction time to 8 hours.
    • Yield: 57% (ethanol) vs. 72% (DMF).

Alternative Route: Reductive Amination

For substrates with a nitro group at position 2:

  • 2-Nitro-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is reduced using H$$_2$$/Pd-C (10% w/w) in methanol to yield the amine.
  • Diazotization : The amine is treated with NaNO$$2$$/HCl at 0°C, followed by reaction with NH$$3$$ to afford the hydrazine derivative.
    • Yield: 40–45% (low due to side reactions).

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-$$d6$$):
    δ 8.72 (d, $$J = 5.2$$ Hz, 2H, Py-H), 8.35 (s, 1H, Oxadiazole-H), 7.89 (d, $$J = 5.2$$ Hz, 2H, Py-H), 7.45 (d, $$J = 7.6$$ Hz, 1H, Py-H), 4.12 (br s, 2H, NH$$
    2$$), 2.41 (s, 1H, NH).
  • 13C NMR :
    δ 167.5 (C=N-O), 152.3, 149.8, 142.1 (Py carbons), 124.5 (Oxadiazole C-5).

Mass Spectrometry (MS)

  • ESI-MS : $$m/z$$ 298.1 [M + H]$$^+$$ (calc. 298.09 for C$${12}$$H$${10}$$N$$_6$$O).

High-Performance Liquid Chromatography (HPLC)

  • Purity: >99% (C18 column, 70:30 H$$_2$$O/ACN, 1 mL/min).

Green Chemistry and Process Optimization

Solvent-Free Microwave Synthesis

Cyclocondensation under microwave irradiation (150 W, 10 min) eliminates solvent use and reduces energy input:

  • Yield : 88% vs. 68% (conventional).

Aqueous-Phase Reactions

Hydrazine substitution in water with phase-transfer catalysts (e.g., TBAB):

  • Yield : 65% (vs. 57% in ethanol).

Challenges and Mitigation Strategies

Hydrazine Stability

  • Issue : Hydrazine oxidizes readily in air.
  • Solution : Conduct reactions under nitrogen and use freshly distilled hydrazine hydrate.

Regioselectivity in Cyclization

  • Issue : Competing 1,3,4-oxadiazole formation.
  • Solution : Use trichloroacetic anhydride (TCAA) as a cyclizing agent to favor 1,2,4-oxadiazoles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridine rings.

Mechanism of Action

The mechanism of action for 2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The pyridine rings can enhance binding affinity and specificity through interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Structural Features Biological Activity/Application Key References
Target Compound Pyridine with hydrazinyl (position 2) and oxadiazole-pyridinyl (position 4) Hypothesized kinase or receptor modulation N/A
SLP7111228 (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride SphK1 inhibitor (Ki = 48 nM); anticancer applications
{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride Oxadiazole-pyridinyl linked to benzylamine Potential CNS or antimicrobial agent (amine enhances solubility)
2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride Ethylamine chain attached to oxadiazole-pyridinyl Biochemical probes or kinase inhibitors (flexible linker)
8-Methyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Coumarin-oxadiazole-pyridinyl hybrid Fluorescent probes or antiproliferative agents
Key Observations:
  • Hydrazinyl vs. Amine Substitutents : The hydrazinyl group in the target compound may enhance metal chelation or hydrogen-bonding capabilities compared to primary amines in analogs like and .
  • Aromatic Extensions : Coumarin hybrids (e.g., ) exhibit extended conjugation, likely improving UV absorption and binding to hydrophobic pockets in proteins.
  • Alkyl Chains : SLP7111228’s octylphenyl group enhances lipid solubility, critical for membrane penetration and SphK1 inhibition .

Physicochemical Properties

Property Target Compound SLP7111228 Coumarin Hybrid
Molecular Weight ~285 g/mol (estimated) 487.04 g/mol 305.29 g/mol
Solubility Moderate (polar groups) Low (lipophilic tail) Low (extended conjugation)
LogP ~1.5 (predicted) 4.2 2.8

Biological Activity

2-Hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a pyridine and an oxadiazole ring. Its molecular formula is C12H11N5OC_{12}H_{11}N_5O with a molecular weight of approximately 241.25 g/mol. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various bacterial strains.

Case Study: Antimycobacterial Activity

In a study evaluating a series of oxadiazole derivatives, compounds similar to this compound were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains, highlighting the potential of this class of compounds in treating tuberculosis (Table 1) .

CompoundMIC (µg/mL)Activity against Resistant Strains
Compound A4Yes
Compound B16No
Compound C>64No

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms.

The anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. In vitro assays demonstrated that treatment with the compound resulted in significant cell death in breast and colon cancer cell lines.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Type of Activity
MCF-7 (Breast)15Cytotoxic
HT-29 (Colon)20Cytotoxic
A549 (Lung)>50Non-cytotoxic

Anti-inflammatory Properties

Recent studies have indicated that derivatives of this compound may possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed in treated macrophage cell lines.

Q & A

Q. What are the common synthetic routes for preparing 2-hydrazinyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine?

The compound can be synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, hydrazinylpyridine intermediates may react with nitriles or carboxylic acid derivatives under acidic or basic conditions to form the 1,2,4-oxadiazole ring. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst use) is critical to improve yield and purity. Post-synthesis purification often employs column chromatography or recrystallization, with structural validation via NMR and HPLC .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound’s oxadiazole and pyridine rings typically exhibit planar geometry, with intermolecular interactions (e.g., hydrogen bonds or π-π stacking) stabilizing the crystal lattice. Software like SHELX is widely used for refinement, though discrepancies in bond angles or torsional strains may arise due to disordered solvent molecules or twinning .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening often includes antimicrobial susceptibility testing (e.g., MIC assays against bacterial/fungal strains) or enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves and cytotoxicity assays (e.g., MTT on mammalian cells) are essential to establish selectivity indices. Structural analogs, such as triazole-oxadiazole hybrids, suggest potential activity against microbial pathogens or cancer cell lines .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in oxadiazole ring formation?

Mechanistic studies suggest that side reactions (e.g., hydrolysis of nitrile intermediates or incomplete cyclization) contribute to low yields. Strategies include:

  • Using microwave-assisted synthesis to accelerate reaction kinetics.
  • Introducing protective groups (e.g., Boc) on the hydrazine moiety to prevent undesired side reactions.
  • Employing coupling reagents like EDCI/HOBt for amide bond formation in precursor synthesis . Yield improvements from 40% to 75% have been reported with these adjustments .

Q. How should researchers resolve contradictions between computational and experimental structural data?

Discrepancies between DFT-optimized geometries and SC-XRD data (e.g., bond lengths deviating by >0.05 Å) may arise from solvent effects or crystal packing forces. Validation steps include:

  • Comparing multiple crystallographic datasets (e.g., Cambridge Structural Database entries).
  • Cross-referencing with spectroscopic data (e.g., NOESY for spatial proximity of protons).
  • Re-evaluating computational parameters (e.g., solvent models in DFT simulations) .

Q. What strategies enhance the compound’s bioavailability for pharmacological applications?

Structural modifications to improve solubility and membrane permeability include:

  • Introducing hydrophilic substituents (e.g., sulfonate or amine groups) on the pyridine ring.
  • Formulating prodrugs (e.g., ester derivatives) for controlled release.
  • Co-crystallization with cyclodextrins to enhance aqueous stability. Analogous compounds with carbazole or naphthyl groups show improved pharmacokinetic profiles in preclinical models .

Methodological Recommendations

  • For Synthesis: Prioritize anhydrous conditions and inert atmospheres to minimize oxidation of hydrazine intermediates .
  • For Structural Analysis: Combine SC-XRD with dynamic NMR to detect conformational flexibility in solution .
  • For Bioactivity Studies: Use isogenic cell lines (wild-type vs. target-knockout) to confirm mechanism of action .

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